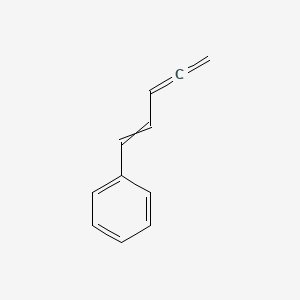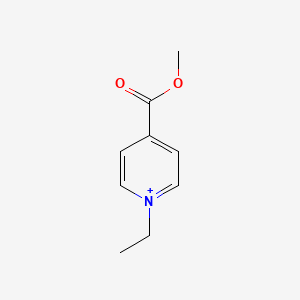![molecular formula C15H19AsN2O3 B14650705 4-[Ethyl-(4-methylphenyl)arsanyl]aniline;nitric acid CAS No. 51909-45-6](/img/structure/B14650705.png)
4-[Ethyl-(4-methylphenyl)arsanyl]aniline;nitric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[Ethyl-(4-methylphenyl)arsanyl]aniline;nitric acid is a complex organic compound that contains both an arylamine and an arylarsine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Ethyl-(4-methylphenyl)arsanyl]aniline typically involves the reaction of 4-methylphenylarsine with ethylamine under controlled conditions. The reaction is carried out in the presence of a catalyst, often palladium, to facilitate the formation of the desired product. The reaction conditions include maintaining a temperature range of 50-70°C and using an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. Large-scale reactors and continuous flow systems are employed to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial in industrial settings to maintain safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-[Ethyl-(4-methylphenyl)arsanyl]aniline undergoes various types of chemical reactions, including:
Oxidation: The arylarsine group can be oxidized to form arylarsine oxides.
Reduction: The nitro group in nitric acid can be reduced to form amines.
Substitution: The arylamine group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine and chloromethane are employed under acidic conditions.
Major Products Formed
Oxidation: Formation of arylarsine oxides.
Reduction: Formation of primary amines.
Substitution: Formation of substituted arylamines.
Scientific Research Applications
4-[Ethyl-(4-methylphenyl)arsanyl]aniline has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Studied for its potential use in cancer therapy due to its ability to interact with biological macromolecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[Ethyl-(4-methylphenyl)arsanyl]aniline involves its interaction with cellular components. The arylarsine group can bind to thiol groups in proteins, leading to the inhibition of enzyme activity. This compound can also generate reactive oxygen species, causing oxidative stress and cell damage. The molecular targets include enzymes involved in cellular metabolism and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-[Methyl-(4-methylphenyl)arsanyl]aniline
- 4-[Ethyl-(4-chlorophenyl)arsanyl]aniline
- 4-[Ethyl-(4-methylphenyl)arsanyl]phenol
Uniqueness
4-[Ethyl-(4-methylphenyl)arsanyl]aniline is unique due to the presence of both arylamine and arylarsine groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications.
Properties
CAS No. |
51909-45-6 |
|---|---|
Molecular Formula |
C15H19AsN2O3 |
Molecular Weight |
350.24 g/mol |
IUPAC Name |
4-[ethyl-(4-methylphenyl)arsanyl]aniline;nitric acid |
InChI |
InChI=1S/C15H18AsN.HNO3/c1-3-16(13-6-4-12(2)5-7-13)14-8-10-15(17)11-9-14;2-1(3)4/h4-11H,3,17H2,1-2H3;(H,2,3,4) |
InChI Key |
BFJJLUNEOKSERO-UHFFFAOYSA-N |
Canonical SMILES |
CC[As](C1=CC=C(C=C1)C)C2=CC=C(C=C2)N.[N+](=O)(O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7,7-Dimethyl-3a,4,6,7,8,9,9a,9b-octahydro-6,8-methanonaphtho[1,2-c]furan-1,3-dione](/img/structure/B14650628.png)
![2,2'-[[1,1'-Biphenyl]-2,3-diylbis(oxymethylene)]bis(oxirane)](/img/structure/B14650629.png)

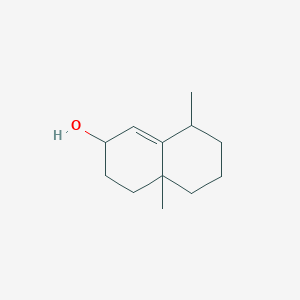
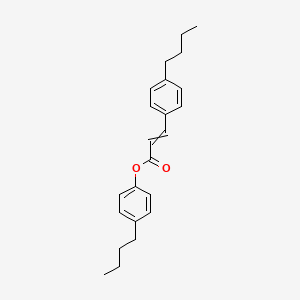

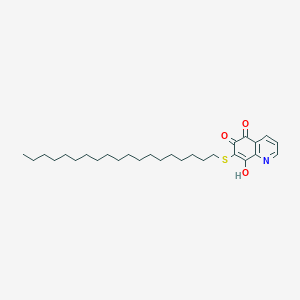
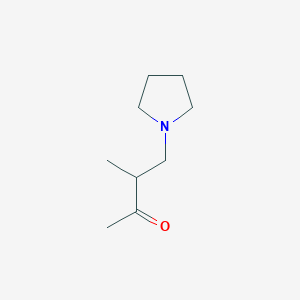
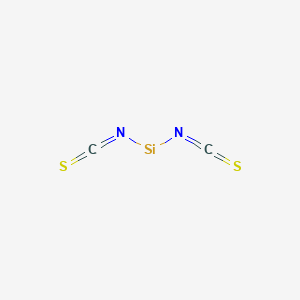
![2,4-Diazabicyclo[4.2.0]octa-1,3,5,7-tetraene](/img/structure/B14650658.png)
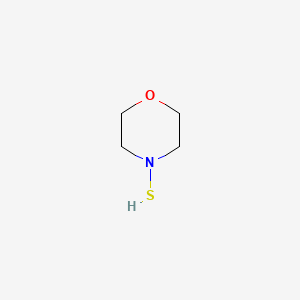
![Propanedioic acid, [[(6-methylpyrazinyl)amino]methylene]-, diethyl ester](/img/structure/B14650661.png)
